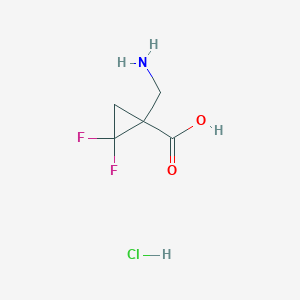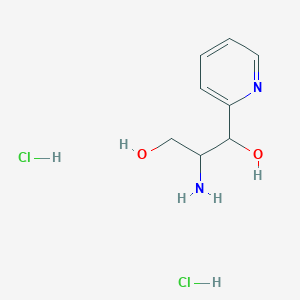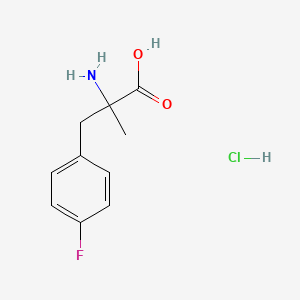
1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Übersicht
Beschreibung
The compound is a type of amino acid derivative, specifically a cyclopropane carboxylic acid derivative with an aminomethyl substituent . Similar compounds are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as gabapentin (1-amino-methyl)-1-cyclohexaneacetic acid) are synthesized from their hydrochloric salts in an anhydrous medium .Chemical Reactions Analysis
Amines, including aminomethyl groups, are known to act as weak organic bases, reacting with acids to form salts . They can also participate in various other chemical reactions, depending on the specific compound and conditions .Wissenschaftliche Forschungsanwendungen
1. Role in Ethylene Biosynthesis
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), a variant of 1-Aminocyclopropane-1-carboxylic acid (ACC), plays a crucial role in the study of ACC deaminase, which is involved in ethylene biosynthesis in plants. DFACC acts as a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity (Liu et al., 2015). Ethylene is a critical plant hormone regulating various vegetative and developmental processes. Understanding the inhibition mechanism of DFACC provides insights into ethylene production and its regulation in plants (Polko & Kieber, 2019).
2. Ethylene-Independent Signaling
Recent studies indicate that ACC, the precursor of ethylene, may also function as a signaling molecule independent of ethylene synthesis. This suggests a broader role for compounds like DFACC in plant biology, potentially influencing processes such as cell wall signaling, division, and pathogen virulence, beyond their established role in ethylene biosynthesis (Vanderstraeten & Van Der Straeten, 2017).
3. Agronomic Applications
The role of ACC and its derivatives in plant stress responses, particularly in relation to ethylene production, has significant implications for agriculture. Studies have shown that bacteria producing ACC deaminase can mitigate stress in plants, leading to improved growth and biomass characteristics under conditions like drought and salt stress. This highlights the potential agronomic applications of understanding and manipulating compounds like DFACC to enhance plant resilience and productivity (Tiwari et al., 2018).
4. Analytical Chemistry and Synthesis Studies
DFACC and its analogs have been subjects of various synthesis studies. Efficient synthesis methods have been developed for its enantiomers, contributing to the broader field of organic chemistry and providing tools for further biological studies. These synthesis studies are crucial for producing DFACC in quantities and forms suitable for research and potential agricultural applications (Kirihara et al., 2003).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-4(5,2-8)3(9)10;/h1-2,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGZDEQSZMASIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B1383665.png)

![3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B1383670.png)








![N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B1383682.png)
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride](/img/structure/B1383683.png)
